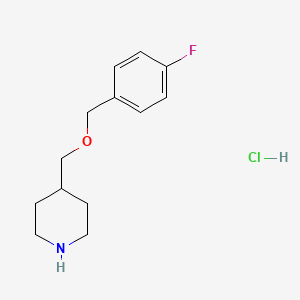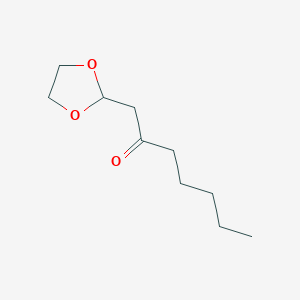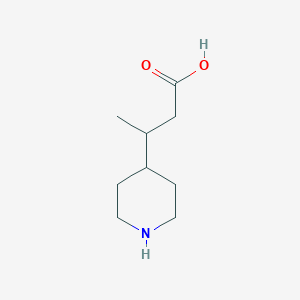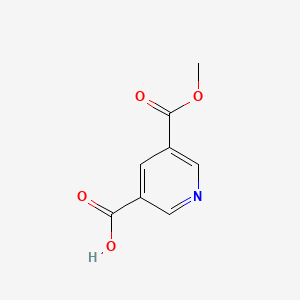
1-(Pyridin-2-yl)octan-1-one
Descripción general
Descripción
1-(Pyridin-2-yl)octan-1-one is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to an octanone chain, making it a valuable compound in various chemical and pharmaceutical applications. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile building block in synthetic chemistry.
Mecanismo De Acción
Target of Action
The primary target of 1-(Pyridin-2-yl)octan-1-one is the Tropomyosin receptor kinase (TRK) . TRK is a type of kinase that is involved in the development of various types of cancers and is a clinically validated anti-tumor target .
Mode of Action
The compound interacts with its target, TRK, by inhibiting its kinase activity . This inhibition blocks the signaling pathways of TRK, thereby inhibiting the vitality of TRK-dependent cells .
Biochemical Pathways
The inhibition of TRK can disrupt these pathways, potentially leading to the suppression of tumor growth .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, a related compound with a similar structure was found to have an oral bioavailability of 37.8% in mice . This suggests that this compound may also have acceptable pharmacokinetic properties.
Result of Action
The inhibition of TRK by this compound leads to the suppression of TRK-dependent cell vitality . In vivo studies on mice showed strong inhibition of tumor growth, leading to significant tumor suppression and even complete tumor regression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)octan-1-one can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with octanone in the presence of a base, such as sodium hydroxide, under reflux conditions. This method typically yields the desired product with good efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or the use of catalytic systems to enhance reaction rates and yields. These methods ensure the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-yl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)octan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)butan-1-one: This compound has a shorter alkyl chain compared to 1-(Pyridin-2-yl)octan-1-one, which may affect its chemical reactivity and biological activity.
1-(Pyridin-2-yl)hexan-1-one: Similar in structure but with a different chain length, influencing its physical and chemical properties.
Uniqueness: this compound is unique due to its specific chain length and the presence of the pyridine ring, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propiedades
IUPAC Name |
1-pyridin-2-yloctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPXTCFKYJHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601282 | |
| Record name | 1-(Pyridin-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-37-8 | |
| Record name | 1-(2-Pyridinyl)-1-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


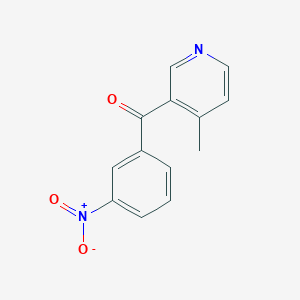
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
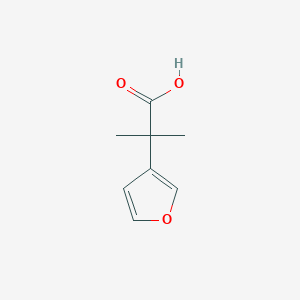
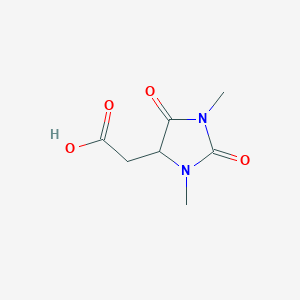
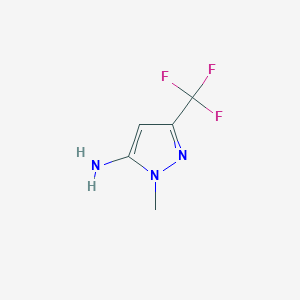

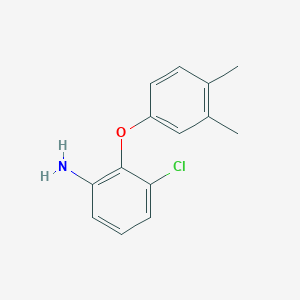
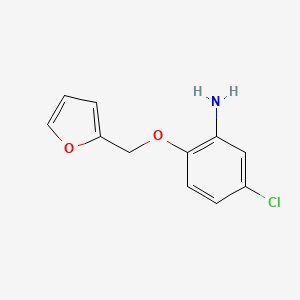
![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
